ナフトール AS リン酸エステル

説明

Synthesis Analysis

The synthesis of N-Phenyl-3-(phosphonooxy)naphthalene-2-carboxamide derivatives involves several key steps, including condensation reactions and catalytic hydrogenation. One method involves synthesizing N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, showing the versatility of similar compounds in organic synthesis (Özer et al., 2009). Another approach includes the chemoselective synthesis of N-(aminoalkyl/amidino)phenyl naphthalene-1-carboxamides, highlighting the potential for creating compounds with specific biological activities (Nguyen & Ma, 2017).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, has been characterized through X-ray diffraction studies, providing insights into their conformation and crystallographic parameters (Özer et al., 2009). This analysis is crucial for understanding the spatial arrangement and potential reactivity of the N-Phenyl-3-(phosphonooxy)naphthalene-2-carboxamide molecule.

Chemical Reactions and Properties

The compound's reactivity and functional group transformations are essential for its potential applications. For example, the unsaturated phosphonates have been utilized as Hauser acceptors for synthesizing phosphonylated dihydroxynaphthalenes, demonstrating the compound's versatility in chemical reactions (Chaturvedi & Rastogi, 2016).

Physical Properties Analysis

The physical properties, such as solubility and thermal stability, are crucial for the compound's application in various fields. Polyamides synthesized from related naphthalene derivatives have shown good solubility in organic solvents and excellent thermal stability, indicating the robustness of compounds with similar structural motifs (Yang & Chen, 1992).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds and the potential for forming diverse derivatives, highlight the compound's utility in organic synthesis and material science. The formation of aromatic polyamides from naphthalene derivatives showcases the ability to create materials with specific mechanical and thermal properties (Yang & Chen, 1999).

科学的研究の応用

組織化学的基質

ナフトール AS リン酸エステルは、組織化学的基質として使用されます . 組織化学は、細胞や組織の化学組成を研究する学問です。この化合物は、組織切片内の特定の成分を可視化および同定するために使用されます。

診断アッセイ製造

この化合物は、診断アッセイの製造に使用されます . 診断アッセイは、サンプル内の特定の物質を特定および測定するために使用される検査です。これらは、しばしば医療および研究の場面で使用されて、病気の診断や治療の効果のモニタリングが行われます。

血液学

血液学の分野では、血液や血液疾患の研究ですが、ナフトール AS リン酸エステルが使用されます . 血液細胞や血液タンパク質の研究に関連するさまざまな検査や手順で使用できます。

組織学

ナフトール AS リン酸エステルは、組織の微細構造を研究する組織学で使用されます . 組織切片を染色して、顕微鏡でさまざまな成分をより見やすくすることができます。

酵素結合免疫吸着検定(ELISA)

ナフトール AS リン酸エステルは、ホスファターゼ活性の検出のための酵素結合免疫吸着検定(ELISA)において基質として使用されます . ELISAは、サンプル内の分析物(抗体や抗原など)の濃度を測定するために使用される一般的な実験室技術です。

アルカリホスファターゼの研究

ナフトール AS リン酸エステルは、蛍光染色と分析のためにヒト骨芽細胞およびマウス胚性幹細胞(mESC)の冠状面切片におけるアルカリホスファターゼの基質として使用されてきました . アルカリホスファターゼは、体中の多くの組織に見られる酵素であり、その活性はさまざまな研究の場面で有用なマーカーとなりえます。

化学分析と有機合成

化学分析や有機合成など、さまざまな研究および実験室用途では、ナフトールが使用されます . 一種のナフトールとして、ナフトール AS リン酸エステルはこれらの用途で使用できます。

プラスチックとポリマーの製造

ナフトールは、特定のプラスチックやポリマーの製造においてモノマーとして使用されます . 化学構造から、ナフトール AS リン酸エステルはこれらの用途で使用できる可能性があります。

作用機序

Target of Action

The primary targets of Naphthol AS phosphate are alkaline and acid phosphatases . These enzymes play crucial roles in a variety of biological processes, including energy metabolism and signal transduction .

Mode of Action

Naphthol AS phosphate acts as a substrate for these phosphatases . In the presence of these enzymes, Naphthol AS phosphate is hydrolyzed, releasing naphthol AS, which can then be coupled with a diazonium salt to form an azo dye .

Biochemical Pathways

The hydrolysis of Naphthol AS phosphate and the subsequent formation of the azo dye is a key step in the histochemical demonstration of alkaline and acid phosphatases . This process allows for the visualization of these enzymes in biological samples, aiding in the study of their roles in various biochemical pathways .

Result of Action

The hydrolysis of Naphthol AS phosphate by phosphatases and the subsequent formation of an azo dye result in a color change that can be visualized using histochemical techniques . This allows researchers to identify and quantify the presence of phosphatases in biological samples .

Action Environment

The action of Naphthol AS phosphate can be influenced by various environmental factors. For instance, the concentration of the substrate and the diazonium salt can affect the amount of azo dye produced . Additionally, the presence of lipoproteins can influence the shape of the extinction curves of the azo dyes produced .

特性

IUPAC Name |

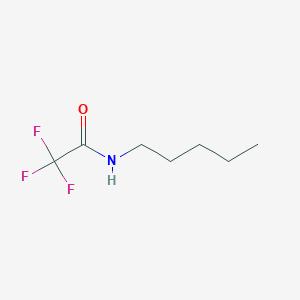

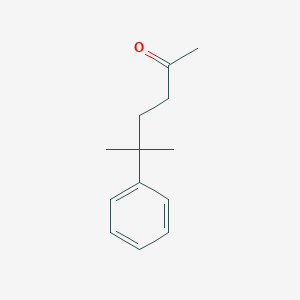

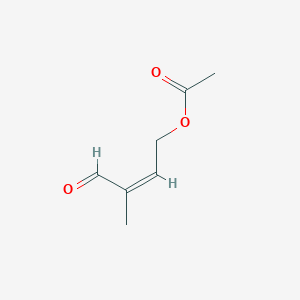

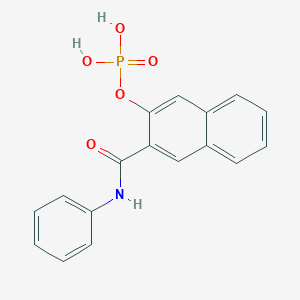

[3-(phenylcarbamoyl)naphthalen-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14NO5P/c19-17(18-14-8-2-1-3-9-14)15-10-12-6-4-5-7-13(12)11-16(15)23-24(20,21)22/h1-11H,(H,18,19)(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIYXIWBXOQZDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50161190 | |

| Record name | N-Phenyl-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13989-98-5 | |

| Record name | N-Phenyl-3-(phosphonooxy)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13989-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Phenylcarbamoyl)naphthalen-2-yl dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013989985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenyl-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenyl-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(PHENYLCARBAMOYL)NAPHTHALEN-2-YL DIHYDROGEN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QAE6P8NZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。